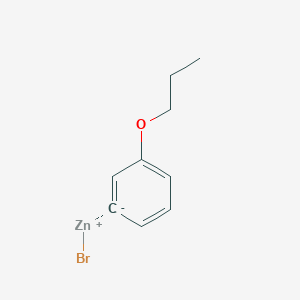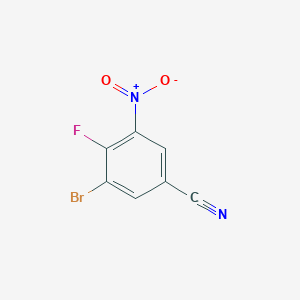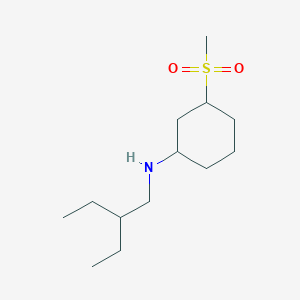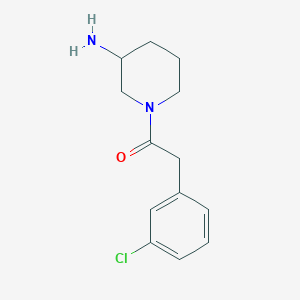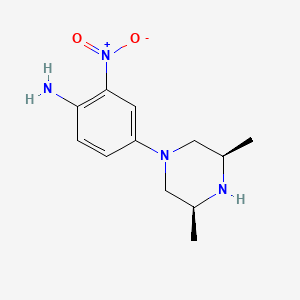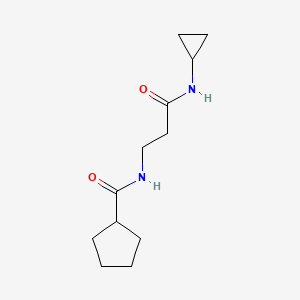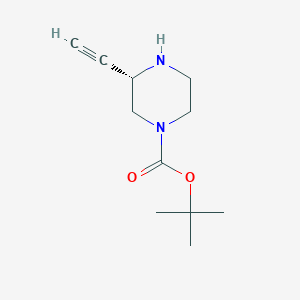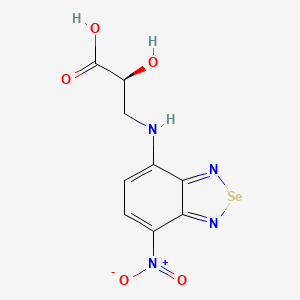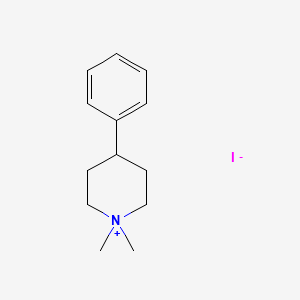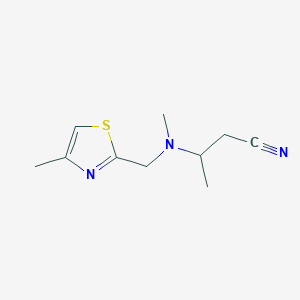![molecular formula C9H7F2NO2 B14894898 7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)
7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclopenta[b]pyridine core with two fluorine atoms at the 7th position and a carboxylic acid group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .
Industrial Production Methods
Companies like ChemScene provide this compound in bulk, ensuring its availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: t-Butyl hydroperoxide (t-BuOOH) and manganese triflate (Mn(OTf)2) as a catalyst.
Reduction: Sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: It may serve as a precursor for developing pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed as a corrosion inhibitor for carbon steel in acidic environments.
Mecanismo De Acción
The mechanism of action of 7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with molecular targets through adsorption and surface-covering capabilities. The compound’s heteroatoms and conjugated bonds allow it to form coordinate bonds with vacant d-orbitals on metal surfaces, providing corrosion protection . Additionally, its unique structure enables it to interact with biological targets, potentially inhibiting specific enzymes or pathways.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but lacks the fluorine atoms and carboxylic acid group.
2,3-Cyclopentenopyridine: Another related compound with a similar core structure but different substituents.
Uniqueness
7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to the presence of fluorine atoms at the 7th position, which can significantly influence its chemical reactivity and biological activity. The carboxylic acid group also adds to its versatility in various applications.
Propiedades
Fórmula molecular |
C9H7F2NO2 |
|---|---|
Peso molecular |
199.15 g/mol |
Nombre IUPAC |
7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7F2NO2/c10-9(11)2-1-5-3-6(8(13)14)4-12-7(5)9/h3-4H,1-2H2,(H,13,14) |
Clave InChI |
BZJLFTZWJIKSAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C1C=C(C=N2)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
